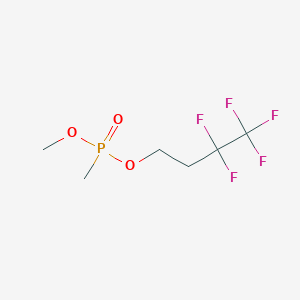
Methyl 3,3,4,4,4-pentafluorobutyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,4,4,4-pentafluorobutyl methylphosphonate is a chemical compound characterized by the presence of both fluorinated and phosphonate groups. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,4,4,4-pentafluorobutyl methylphosphonate typically involves the reaction of methylphosphonic dichloride with 3,3,4,4,4-pentafluorobutanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves:
Reactants: Methylphosphonic dichloride and 3,3,4,4,4-pentafluorobutanol.
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,4,4,4-pentafluorobutyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The fluorinated butyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted fluorobutyl derivatives.
Scientific Research Applications
Methyl 3,3,4,4,4-pentafluorobutyl methylphosphonate has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Mechanism of Action
The mechanism by which Methyl 3,3,4,4,4-pentafluorobutyl methylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated butyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonate group can form strong interactions with metal ions and active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,4,4,4-pentafluorobutyl methacrylate: Similar in structure but contains a methacrylate group instead of a phosphonate group.
3,3,4,4,4-Pentafluorobutyl acrylate: Contains an acrylate group and is used in polymer synthesis.
Properties
CAS No. |
61726-47-4 |
|---|---|
Molecular Formula |
C6H10F5O3P |
Molecular Weight |
256.11 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoro-4-[methoxy(methyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C6H10F5O3P/c1-13-15(2,12)14-4-3-5(7,8)6(9,10)11/h3-4H2,1-2H3 |
InChI Key |
OVOSJBFPCOGKIX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)OCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















